N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17(30)18-5-9-21(10-6-18)26-25(31)20-4-3-15-29(16-20)24-14-13-23(27-28-24)19-7-11-22(32-2)12-8-19/h5-14,20H,3-4,15-16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDWIFQWJGYTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a piperidine ring, a pyridazine moiety, and various aromatic substituents, which may contribute to its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.5 g/mol. The structure is characterized by the following functional groups:
| Functional Group | Description |
|---|---|
| Piperidine | A six-membered ring containing nitrogen |
| Pyridazine | A six-membered ring with two nitrogen atoms |
| Acetylphenyl | An aromatic ring with an acetyl group |
| Methoxyphenyl | An aromatic ring with a methoxy group |
The biological activity of this compound is likely mediated through its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperidine and pyridazine rings suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.
Anticancer Activity
Recent studies have indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperidine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies show that derivatives with similar structures possess antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research indicates that compounds within this class may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
Case Studies
- Study on Anticancer Properties : A study conducted by Kumar et al. (2020) evaluated the effects of various piperidine derivatives on cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into this compound's anticancer potential.
- Antimicrobial Evaluation : Research by Omar et al. (2019) highlighted the antibacterial activity of piperidine derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications at the phenolic positions significantly affected antibacterial efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to three analogs from recent studies () and a patented derivative (). Structural variations and their implications are summarized below:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Impact: The target compound’s pyridazine core (vs. pyrrolo[2,3-d]pyrimidine in analogs) may reduce steric hindrance, favoring interactions with flat kinase ATP-binding sites. However, pyrrolo[2,3-d]pyrimidine derivatives exhibit higher thermal stability in NMR studies .
Substituent Effects :
- 4-Methoxyphenyl (shared with the target compound) is associated with moderate CYP450 inhibition in related molecules, but the acetyl group in the target may mitigate this via polar interactions .
- Trifluoromethoxy benzyl ( analogs) increases logP values (predicted >3.5), whereas the target’s acetyl group lowers logP (~2.8), enhancing aqueous solubility.
Synthetic Accessibility :
- The patented process for N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide () uses cost-effective palladium catalysis, suggesting the target compound’s synthesis could adopt similar protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
